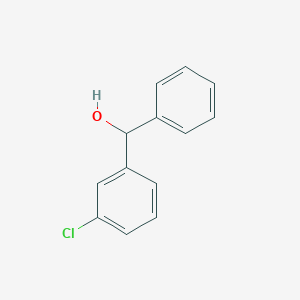

(3-Chlorophenyl)(phenyl)methanol

Description

Properties

IUPAC Name |

(3-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCJHFYXAPQYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341089 | |

| Record name | 3-Chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63012-03-3 | |

| Record name | 3-Chlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

(3-Chlorophenyl)(phenyl)methanol, also known as 3-chlorobenzhydrol, emerges as a pivotal, chiral building block in the landscape of modern organic synthesis. Its structural features, particularly the presence of a stereocenter and a reactive hydroxyl group, coupled with the electronic influence of the chlorine substituent, render it a versatile precursor for a range of high-value molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical identity, properties, synthesis, and notable applications, with a focus on its role in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is a secondary alcohol characterized by a central carbon atom bonded to a phenyl group, a 3-chlorophenyl group, a hydroxyl group, and a hydrogen atom. This substitution pattern gives rise to its chirality.

Table 1: Core Chemical and Physical Properties of (3-Chlorophenyl)(phenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 63012-03-3 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClO | [2][3][4] |

| Molecular Weight | 218.68 g/mol | [2][3][4] |

| Appearance | Colorless or white to yellow solid or liquid or semi-solid | [1] |

| Melting Point | 40 °C | [3] |

| Boiling Point | 169 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in ethanol and ether; practically insoluble in water.[3] | |

| Purity | >95% (typical commercial grade) | [1][2] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of (3-Chlorophenyl)(phenyl)methanol is most commonly achieved through two primary routes: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations for enantiomerically pure products.

Reduction of 3-Chlorobenzophenone

A prevalent and straightforward method for the preparation of (3-Chlorophenyl)(phenyl)methanol involves the reduction of 3-chlorobenzophenone.

Caption: Workflow for the reduction of 3-chlorobenzophenone.

Experimental Protocol: Reduction of 3-Chlorobenzophenone with Sodium Borohydride

This protocol provides a representative procedure for the laboratory-scale synthesis of (3-Chlorophenyl)(phenyl)methanol.

Materials:

-

3-Chlorobenzophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-chlorobenzophenone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (a molar excess, typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[5]

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude alcohol by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[5]

Grignard Reaction

An alternative and powerful carbon-carbon bond-forming strategy for synthesizing (3-Chlorophenyl)(phenyl)methanol is the Grignard reaction. This method involves the reaction of a phenylmagnesium halide with 3-chlorobenzaldehyde or a 3-chlorophenylmagnesium halide with benzaldehyde.

Caption: Grignard reaction pathways for the synthesis of (3-Chlorophenyl)(phenyl)methanol.

General Experimental Considerations for Grignard Synthesis:

-

Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[6]

-

Initiation: The reaction between the organohalide and magnesium metal can sometimes be sluggish to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface.[6]

-

Work-up: The reaction is typically quenched by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to protonate the intermediate alkoxide and dissolve the magnesium salts.[6]

Section 3: Spectroscopic Characterization

The structural elucidation and purity assessment of (3-Chlorophenyl)(phenyl)methanol rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and 3-chlorophenyl rings, a singlet or doublet for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the position of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the two aromatic rings, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The benzylic carbon (CH-OH) will also have a distinct resonance.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Chlorophenyl)(phenyl)methanol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O stretching vibration will be observed in the fingerprint region, typically between 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (3-Chlorophenyl)(phenyl)methanol will likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, resulting in M⁺ and M+2 peaks.[7] Common fragmentation pathways for benzhydrol-type molecules include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[7]

Section 4: Safety and Handling

(3-Chlorophenyl)(phenyl)methanol is a chemical that requires careful handling in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[1]

Section 5: Applications in Medicinal Chemistry and Organic Synthesis

The utility of (3-Chlorophenyl)(phenyl)methanol lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Synthesis of Cloperastine

A significant application of the isomeric 4-chlorobenzhydrol is in the synthesis of the antitussive drug cloperastine.[8] While not a direct application of the 3-chloro isomer, this highlights the importance of chlorobenzhydrol scaffolds in drug synthesis. The synthesis involves the etherification of the benzhydryl alcohol with a suitable amino alcohol derivative.

Precursor to Other Bioactive Molecules

(3-Chlorophenyl)(phenyl)methanol and its derivatives are valuable precursors for a variety of bioactive compounds. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for further molecular elaboration. The chlorine atom can participate in cross-coupling reactions or be retained to modulate the electronic and lipophilic properties of the target molecule. Its use as a T-cell activator to treat viral infections and proliferative disorders, such as cancer, has been reported.

Section 6: Conclusion

(3-Chlorophenyl)(phenyl)methanol is a chemical of significant interest to the research and drug development communities. Its well-defined properties, accessible synthetic routes, and utility as a chiral building block make it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the pursuit of new therapeutic agents.

References

-

ChemBK. (2024, April 9). (3-chlorophenyl)(phenyl)methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.

-

ChemBK. (2024, April 9). (3-chlorophenyl)(phenyl)methanol. Retrieved from [Link]

-

NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

kcvs.ca. (n.d.). Phenylmethanol. Retrieved from [Link]

-

TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]

Sources

- 1. (3-Chlorophenyl)(phenyl)methanol | 63012-03-3 | NCA01203 [biosynth.com]

- 2. 63012-03-3|(3-Chlorophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. (3-Chlorophenyl)(phenyl)methanol | LGC Standards [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

physical and chemical properties of (3-Chlorophenyl)(phenyl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chlorophenyl)(phenyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol that serves as a pivotal intermediate in modern organic synthesis. Its structural features—a central carbinol group flanked by a phenyl and a 3-chlorophenyl moiety—make it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and key applications, particularly in the context of pharmaceutical research. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this important compound.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is an aromatic alcohol characterized by the presence of a chlorine atom at the meta position of one of its phenyl rings. This substitution pattern significantly influences its electronic properties and reactivity compared to its unsubstituted parent, benzhydrol. The molecule is chiral due to the asymmetric carbon atom of the carbinol group, and can therefore exist as two distinct enantiomers.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-chlorophenyl)(phenyl)methanol[3] |

| Common Synonyms | 3-Chlorobenzhydrol, m-chlorobenzhydrol |

| CAS Number | 63012-03-3[2][4] |

| Molecular Formula | C₁₃H₁₁ClO[2][3] |

| Molecular Weight | 218.68 g/mol [4][5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O[4] |

| InChI Key | DDCJHFYXAPQYLA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to white/yellow solid or semi-solid, with a characteristic benzene aroma.[1][2] | ChemBK |

| Melting Point | 40 °C[2] | ChemBK |

| Boiling Point | 169 °C @ 0.1 mmHg; 342.6 °C (predicted, atmospheric)[2][4] | ChemBK, Biosynth |

| Solubility | Practically insoluble in water; Soluble in ethanol and ether.[1][2] | ChemBK |

| XLogP3 (Lipophilicity) | 3.8[5] | PubChem |

| Predicted Density | ~1.2 g/cm³ | ChemBK |

Spectroscopic Analysis

Spectroscopic characterization is essential for verifying the identity and purity of (3-Chlorophenyl)(phenyl)methanol. While a publicly available, fully assigned spectrum is not consistently reported, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and hydroxyl protons.

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern integrating to 9 protons is anticipated. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the four protons on the 3-chlorophenyl ring will show splitting patterns characteristic of a meta-substituted system.

-

Carbinol Proton (δ ~5.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the CH -OH proton.

-

Hydroxyl Proton (δ ~2.2-2.4 ppm): A broad singlet for the OH proton. Its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR: The carbon spectrum provides clear signals for the carbinol carbon and the distinct aromatic carbons.

-

Carbinol Carbon (δ ~75-76 ppm): A single peak for the C H-OH carbon.

-

Aromatic Carbons (δ ~125-145 ppm): Multiple signals are expected in this region. The carbon bearing the chlorine atom (C -Cl) will be shifted, and the two ipso-carbons attached to the carbinol group will also be distinct.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an alcohol and aromatic rings.

-

O-H Stretch (3200-3500 cm⁻¹): A strong and broad absorption band, indicative of the hydrogen-bonded hydroxyl group.[6]

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.

-

C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp peaks of varying intensity.

-

C-O Stretch (1000-1200 cm⁻¹): A strong peak corresponding to the carbinol C-O bond.[6]

-

C-Cl Stretch (700-800 cm⁻¹): A medium to strong peak indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| Monoisotopic Mass | 218.04984 Da |

| [M+H]⁺ | 219.05712 |

| [M+Na]⁺ | 241.03906 |

| [M-H]⁻ | 217.04256 |

| Data sourced from PubChemLite predictions.[7] |

Synthesis and Manufacturing

Two primary, reliable synthetic routes are employed for the laboratory-scale and potential industrial production of (3-Chlorophenyl)(phenyl)methanol: the Grignard reaction and the reduction of a benzophenone precursor.

Method 1: Grignard Reaction

This classic organometallic approach builds the carbon skeleton by reacting an aryl Grignard reagent with an appropriate benzaldehyde.

Sources

- 1. 63012-03-3|(3-Chlorophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. (3-Chlorophenyl)(phenyl)methanol | LGC Standards [lgcstandards.com]

- 4. (3-Chlorophenyl)(phenyl)methanol | 63012-03-3 | NCA01203 [biosynth.com]

- 5. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. PubChemLite - (3-chlorophenyl)(phenyl)methanol (C13H11ClO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (3-Chlorophenyl)(phenyl)methanol

This guide provides a comprehensive, technically detailed framework for the structural elucidation and confirmation of (3-chlorophenyl)(phenyl)methanol, a chiral organic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow, ensuring the unambiguous determination of the compound's molecular structure.

The chemical formula for (3-chlorophenyl)(phenyl)methanol is C₁₃H₁₁ClO.[1] It exists as a colorless solid with a benzene-like aroma and is soluble in organic solvents like ethanol and ether, with poor solubility in water.[1][2] Due to its chiral nature, it can exist as two distinct stereoisomers.[1]

Strategic Approach to Structure Elucidation

The definitive identification of a chemical entity such as (3-chlorophenyl)(phenyl)methanol necessitates a multi-faceted analytical approach. A combination of spectroscopic and analytical techniques is employed to piece together the molecular puzzle, with each method providing a unique and complementary piece of information. The workflow is designed to first propose a structure based on spectroscopic data and then to confirm this proposed structure through rigorous analytical testing.

Part 1: Primary Structure Elucidation via Spectroscopic Methods

Spectroscopic techniques are the cornerstone of modern structure elucidation, providing detailed information about the molecular framework and functional groups present in a sample.[3] A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to build a comprehensive picture of the molecule's structure.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms within a molecule.[6] For (3-chlorophenyl)(phenyl)methanol, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 7.40 | Multiplet | 9H | Aromatic Protons | The complex multiplet arises from the overlapping signals of the protons on both the phenyl and the 3-chlorophenyl rings. |

| ~5.80 | Singlet/Doublet | 1H | Methine Proton (-CH) | The proton attached to the carbon bearing the hydroxyl group and both aromatic rings. It may appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. |

| ~2.20 | Singlet/Doublet | 1H | Hydroxyl Proton (-OH) | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It can be identified by its exchange with D₂O.[7] |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 - 145 | Quaternary Carbons | The two carbons directly attached to the methine carbon. |

| ~125 - 135 | Aromatic CH Carbons | The various CH carbons of the phenyl and 3-chlorophenyl rings will appear in this region. |

| ~75 | Methine Carbon (-CHOH) | The carbon atom bonded to the hydroxyl group is deshielded and appears in this characteristic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (3-chlorophenyl)(phenyl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra. The 2D experiments will be crucial for definitively assigning the proton and carbon signals.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its molecular formula.[8] This is a critical step in confirming the identity of (3-chlorophenyl)(phenyl)methanol.

Expected Mass Spectrum Data:

| m/z | Assignment | Rationale |

| 218/220 | [M]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |

| 201/203 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 183 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 105 | [C₇H₅O]⁺ | A common fragment corresponding to the benzoyl cation. |

| 77 | [C₆H₅]⁺ | The phenyl cation. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For (3-chlorophenyl)(phenyl)methanol, the key functional groups are the hydroxyl group and the aromatic rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3200-3600 (broad) | O-H stretch | The broadness of this peak is due to hydrogen bonding of the hydroxyl group. |

| ~3000-3100 | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene rings. |

| ~1600, 1490, 1450 | C=C stretch (aromatic) | These absorptions are characteristic of the aromatic rings. |

| ~1000-1200 | C-O stretch | The stretching vibration of the carbon-oxygen single bond. |

| ~700-800 | C-Cl stretch | The presence of a carbon-chlorine bond. |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film on a salt plate) or in solution.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 2: Confirmation of the Proposed Structure

Once a putative structure is proposed based on spectroscopic data, confirmatory analyses are essential to provide an unambiguous and definitive identification. Elemental analysis and X-ray crystallography are the gold standards for this purpose.

Elemental Analysis: Verifying the Elemental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and in this case, chlorine) in a compound.[10][11] This technique is crucial for confirming the molecular formula derived from mass spectrometry.[12][13]

Theoretical Elemental Composition for C₁₃H₁₁ClO:

-

Carbon (C): 71.40%

-

Hydrogen (H): 5.07%

-

Chlorine (Cl): 16.21%

-

Oxygen (O): 7.32%

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A small, accurately weighed amount of the highly purified sample is required.

-

Instrumentation: A CHNS/O elemental analyzer is used. Chlorine content is typically determined by a separate method, such as titration after combustion.

-

Data Acquisition: The sample is combusted in a high-oxygen environment, and the resulting gases are quantified.[11][13]

-

Data Analysis: The experimental percentages of each element are compared to the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline compound.[14][15] It provides the precise arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.[16][17]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality.[16][17] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to obtain the final, highly accurate molecular structure.

-

Data Analysis: The resulting structure provides bond lengths, bond angles, and the overall conformation of the molecule, offering unequivocal proof of its identity.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Workflow for Structure Elucidation.

Caption: Molecular Structure of (3-Chlorophenyl)(phenyl)methanol.

Conclusion

The structural elucidation of (3-chlorophenyl)(phenyl)methanol is a systematic process that relies on the synergistic application of modern analytical techniques. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine and confirm the structure of this and other similar small organic molecules. The integration of spectroscopic methods for initial characterization with definitive confirmatory techniques ensures the scientific integrity and trustworthiness of the final structural assignment, which is paramount in research and drug development.

References

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

ChemBK. (2024). (3-chlorophenyl)(phenyl)methanol. [Link]

-

VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

-

Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. clariant.com [clariant.com]

- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. azom.com [azom.com]

- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 12. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 14. eas.org [eas.org]

- 15. azolifesciences.com [azolifesciences.com]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Chlorophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our research and development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this pursuit, offering intricate details of molecular architecture. This guide is dedicated to a thorough analysis of the ¹H and ¹³C NMR spectral data of (3-Chlorophenyl)(phenyl)methanol, a molecule of interest in various chemical syntheses.[1][2] Our objective is to not only present the spectral data but to also provide a didactic exploration of the underlying principles that govern the observed chemical shifts and coupling patterns. This document is structured to serve as a practical reference for researchers and professionals engaged in the synthesis and characterization of organic molecules.

Molecular Structure and NMR-Active Nuclei

(3-Chlorophenyl)(phenyl)methanol, also known as 3-chlorobenzhydrol, possesses the chemical formula C₁₃H₁₁ClO.[1] Its structure features a central methanol carbon bonded to a phenyl group, a 3-chlorophenyl group, and a hydroxyl group. The presence of various chemically distinct protons and carbons makes NMR spectroscopy an ideal technique for its structural verification.

Molecular Structure of (3-Chlorophenyl)(phenyl)methanol

Caption: A simplified workflow for NMR-based structure elucidation.

Conclusion

While a definitive, publicly available experimental NMR dataset for (3-Chlorophenyl)(phenyl)methanol remains elusive, this guide provides a comprehensive framework for its spectral analysis based on established principles and data from analogous compounds. The provided experimental protocol offers a robust starting point for researchers seeking to acquire and interpret their own spectral data for this and similar molecules. A thorough understanding of the concepts outlined herein is essential for any scientist utilizing NMR spectroscopy for the structural characterization of organic compounds in a research and development setting.

References

-

(3-chlorophenyl)(phenyl)methanol - Introduction. ChemBK. Available at: [Link].

-

Supporting information for - The Royal Society of Chemistry. Available at: [Link].

-

(R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem. Available at: [Link].

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Available at: [Link].

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Human Metabolome Database. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Human Metabolome Database. Available at: [Link].

-

4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem. Available at: [Link].

-

Chlorobenzhydrol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link].

-

(2-Chlorophenyl)(phenyl)methanol, trimethylsilyl ether - Optional[13C NMR] - SpectraBase. Available at: [Link].

Sources

A Comprehensive Technical Guide to (3-Chlorophenyl)(phenyl)methanol

An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol with significant applications as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a stereocenter and two distinct aromatic rings, one of which is substituted with a chlorine atom, makes it a valuable building block in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its chemical identity, physicochemical properties, a robust synthesis protocol via the Grignard reaction, comprehensive characterization methods, and critical safety considerations. The content is tailored for researchers and professionals engaged in drug discovery and development, offering expert insights into the practical application and handling of this important chemical entity.

Introduction and Chemical Identity

(3-Chlorophenyl)(phenyl)methanol is an organic compound belonging to the diarylmethanol family. The presence of a chlorine atom on one of the phenyl rings at the meta position significantly influences its reactivity and physical properties.[2] As a chiral molecule, it exists as a racemic mixture of two enantiomers, (R)- and (S)-(3-chlorophenyl)(phenyl)methanol, unless a stereoselective synthesis or resolution is performed.[1][3] This chirality is of particular interest in pharmaceutical development, where enantiomeric purity is often a critical factor for therapeutic efficacy and safety.[2]

Key Identifiers:

-

IUPAC Name: (3-Chlorophenyl)(phenyl)methanol[3]

-

Synonyms: 3-Chlorobenzhydrol, 3-Chloro-α-phenylbenzenemethanol[4][5][6]

Physicochemical Properties

Understanding the physical and chemical properties of (3-Chlorophenyl)(phenyl)methanol is fundamental for its effective use in synthesis and process development. It is described as a colorless solid with a characteristic benzene-like aroma.[1][2] It exhibits good solubility in common organic solvents like ethanol and ether, but is practically insoluble in water.[1][2]

| Property | Value | Source |

| Melting Point | 40 °C | [1] |

| Boiling Point | 169 °C at 0.1 mmHg | [1] |

| Density | 1.2±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 161 °C | [1] |

| Refractive Index | 1.609 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Synthesis via Grignard Reaction: A Validated Protocol

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of diarylmethanols like (3-Chlorophenyl)(phenyl)methanol.[9][10][11] This protocol outlines the synthesis from 3-chlorobenzaldehyde and a phenylmagnesium halide.

Rationale and Mechanistic Insight

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl group.[10][12] In this case, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic.[12] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water or other protic sources, leading to quenching of the reagent and failure of the desired reaction.[10][12]

Experimental Workflow Diagram

Caption: Grignard synthesis workflow for (3-Chlorophenyl)(phenyl)methanol.

Step-by-Step Methodology

Materials:

-

3-Chlorobenzaldehyde[13]

-

Bromobenzene[13]

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Addition Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 3-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture again to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude (3-Chlorophenyl)(phenyl)methanol by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 3-chlorophenyl rings, typically in the range of δ 7.2-7.4 ppm. A singlet for the benzylic proton (CH-OH) would appear around δ 5.8 ppm, and a broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the 13 unique carbon atoms. The benzylic carbon (CH-OH) is expected around δ 76 ppm. The aromatic carbons will appear in the δ 126-144 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (3-Chlorophenyl)(phenyl)methanol, the molecular ion peak (M⁺) would be observed at m/z 218, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 220. Common fragmentation patterns for benzhydrols involve the loss of a water molecule (M-18) or cleavage to form stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad peak in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Sharp peaks around 3000-3100 cm⁻¹ for C-H stretching of the aromatic rings.

-

Absorptions in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic rings.

-

A strong peak around 1000-1200 cm⁻¹ for the C-O stretching of the secondary alcohol.

-

A peak in the 700-800 cm⁻¹ range corresponding to C-Cl stretching.

Applications in Drug Development and Organic Synthesis

(3-Chlorophenyl)(phenyl)methanol serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Diaryl- and triarylmethanol scaffolds are prevalent in medicinal chemistry, forming the core of various therapeutic agents, including potential anti-cancer agents and enzyme inhibitors.[15][16] The chlorine substituent can serve as a handle for further functionalization through cross-coupling reactions or can be retained to modulate the electronic and lipophilic properties of the final compound, which is a key consideration in drug design. Its derivatives are also studied for their potential biological activities.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Chlorophenyl)(phenyl)methanol and its precursors.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][17]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[6][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.[1][17]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

(3-Chlorophenyl)(phenyl)methanol is a valuable and versatile chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its synthesis via the Grignard reaction is a classic yet robust method, yielding a product whose identity and purity can be rigorously confirmed through standard spectroscopic techniques. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in the creation of novel and complex chemical entities.

References

-

(3-chlorophenyl)(phenyl)methanol - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

(3-CHLOROPHENYL)METHANOL | CAS 873-63-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

(R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930. (n.d.). PubChem. Retrieved from [Link]

-

3-chlorobenzhydrol | CAS#:63012-03-3. (2025). Chemsrc. Retrieved from [Link]

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ResearchGate. Retrieved from [Link]

-

Grignard Reagent. (n.d.). BYJU'S. Retrieved from [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Chlorobenzhydrol, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]

- 3. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Chlorophenyl)(phenyl)methanol | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chlorobenzhydrol | 63012-03-3 [sigmaaldrich.com]

- 7. (3-Chlorophenyl)(phenyl)methanol | 63012-03-3 | NCA01203 [biosynth.com]

- 8. 63012-03-3|(3-Chlorophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Grignard reaction - Wikipedia [en.wikipedia.org]

- 11. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3-chlorobenzhydrol | CAS#:63012-03-3 | Chemsrc [chemsrc.com]

- 14. rsc.org [rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

molecular weight and formula of (3-Chlorophenyl)(phenyl)methanol

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Characterization, and Application

Executive Summary

(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, serves as a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a stereogenic center and two distinct aromatic rings, makes it a valuable chiral building block for asymmetric synthesis, particularly in drug discovery and development.[2] This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characterization, fundamental reactivity, synthesis protocols, and safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is a colorless, crystalline solid with a characteristic aromatic odor.[1][2] Its core structure consists of a methanol carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group. The presence of four different substituents on this central carbon atom confers chirality to the molecule.[1][3]

Table 1: Chemical Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 218.68 g/mol | [1][3][5] |

| CAS Number | 63012-03-3 | [1][4] |

| Appearance | Colorless solid with a benzene aroma | [1][2] |

| Melting Point | 40 °C | [1] |

| Boiling Point | 169 °C at 0.1 mmHg; 342.6 °C (predicted) | [1][3] |

| Solubility | Soluble in ethanol, ether; insoluble in water | [1][2] |

| Density | ~1.0 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.609 (Predicted) | [1] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (3-Chlorophenyl)(phenyl)methanol. The expected chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the magnetic anisotropy of the aromatic rings.

-

¹H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton (OH), a singlet for the benzylic proton (CH), and a complex series of multiplets in the aromatic region (7.2-7.6 ppm) corresponding to the nine aromatic protons. The benzylic proton's signal is a key diagnostic peak.

-

¹³C NMR: The carbon spectrum will display a signal for the benzylic carbon (C-OH) typically in the 70-80 ppm range. The aromatic region will show multiple signals, with the carbon atom attached to the chlorine exhibiting a characteristic shift.

Table 2: Representative NMR Data for the Isomeric (R)-(2-Chlorophenyl)(phenyl)methanol (Note: This data is for the 2-chloro isomer and serves as a close reference. The shifts for the 3-chloro isomer will be similar but distinct due to the different substituent position.)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment |

| ¹H NMR | 6.23 | d, J = 3.2 Hz | Benzylic CH |

| (400 MHz, CDCl₃) | 7.21–7.41 | m | Aromatic CH |

| 7.60–7.62 | m | Aromatic CH | |

| ¹³C NMR | 72.70 | - | Benzylic C-OH |

| (125 MHz, CDCl₃) | 126.98–132.54 | - | Aromatic C |

Source: Adapted from Supporting Information, Royal Society of Chemistry, 2012.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of (3-Chlorophenyl)(phenyl)methanol will be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group and sharp peaks corresponding to C-H and C=C bonds in the aromatic rings.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3600 | O-H stretch (broad) | Alcohol |

| 3000–3100 | C-H stretch (aromatic) | Phenyl Rings |

| 1450–1600 | C=C stretch (in-ring) | Phenyl Rings |

| 1000–1200 | C-O stretch | Secondary Alcohol |

| 700–800 | C-Cl stretch | Chlorophenyl Ring |

Chemical Reactivity and Mechanistic Insights

The reactivity of (3-Chlorophenyl)(phenyl)methanol is primarily dictated by the benzylic hydroxyl group. As a secondary benzylic alcohol, it readily participates in reactions involving the C-O bond due to the stability of the resulting carbocation intermediate.

The key mechanistic feature is the ability of the adjacent phenyl rings to stabilize a positive charge at the benzylic carbon through resonance. This makes Sₙ1-type reactions particularly favorable. Upon protonation of the hydroxyl group by an acid catalyst, water can be eliminated to form a resonance-stabilized secondary benzylic carbocation. This intermediate is highly susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity makes it an excellent precursor for introducing the (3-chlorophenyl)(phenyl)methyl moiety into other molecules.[4][5]

Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, (3-chlorophenyl)(phenyl)methanone, using various oxidizing agents.[7]

Synthesis and Manufacturing

The most common and reliable method for synthesizing racemic (3-Chlorophenyl)(phenyl)methanol is via a Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a high-yield pathway to the desired product.

Grignard Synthesis Protocol

This protocol involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent prepared from bromobenzene and magnesium metal.

Core Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent carbon nucleophile. The carbon atom of the carbonyl group in 3-chlorobenzaldehyde is electrophilic due to the electronegativity of the oxygen atom. The nucleophilic attack of the phenyl group on this carbonyl carbon is the key bond-forming step. A subsequent acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[8]

Experimental Workflow Diagram

Sources

- 1. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Diarylmethanols

Abstract

The substituted diarylmethanol motif, characterized by a hydroxyl-bearing carbon atom connected to two aryl groups, represents a cornerstone in modern medicinal chemistry and materials science. Its prevalence as a "privileged scaffold" is a testament to its unique stereochemical and electronic properties, which allow for multifaceted interactions with biological targets. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for creating these vital compounds. We will delve into the foundational techniques that first brought these molecules to the forefront of organic synthesis and trace their development to the sophisticated, stereoselective methods employed in contemporary drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis and significance of substituted diarylmethanols.

Introduction: The Significance of the Diarylmethanol Core

Substituted diarylmethanols are not merely synthetic curiosities; they are integral components of a vast array of biologically active molecules. Their structural rigidity, coupled with the potential for chiral complexity at the carbinol center, makes them ideal frameworks for designing ligands that can selectively interact with enzymes and receptors. Many compounds containing this core structure have found applications as antihistamines, anticholinergics, and neuroactive agents. The benzhydryl group, a common feature in many of these drugs, underscores the therapeutic importance of this molecular architecture.[1]

The journey of substituted diarylmethanols from laboratory novelties to essential building blocks in pharmaceuticals is a compelling narrative of evolving synthetic strategies. Early methods, often relying on harsh conditions and offering little stereochemical control, have given way to elegant, catalytic, and highly enantioselective transformations. Understanding this historical progression is not just an academic exercise; it provides crucial context for the experimental choices we make today and inspires further innovation in the field.

A Historical Timeline: From Serendipitous Discovery to Rational Design

The story of substituted diarylmethanols is intrinsically linked to the broader history of organic synthesis, particularly the development of methods for forming carbon-carbon and carbon-heteroatom bonds involving aromatic rings.

-

Late 19th and Early 20th Century: The Dawn of Aromatic Chemistry: The initial forays into the synthesis of diaryl-containing compounds were often extensions of fundamental reactions being discovered at the time. While not directly targeting diarylmethanols, reactions like the Ullmann condensation (1905), a copper-catalyzed reaction between phenols and aryl halides, and the Gomberg-Bachmann reaction (1924), an aryl-aryl coupling via diazonium salts, laid the conceptual groundwork for manipulating aromatic systems.[2][3] These early methods, however, were often low-yielding and required harsh conditions.[3]

-

Mid-20th Century: The Rise of Organometallic Reagents and Reductive Methods: The advent of the Grignard reaction revolutionized the formation of carbon-carbon bonds. The addition of an aryl Grignard reagent to an aromatic aldehyde provided a direct and versatile route to diarylmethanols. Concurrently, the reduction of readily available diaryl ketones (benzophenones) emerged as a primary synthetic strategy. Early methods employed reducing agents like sodium amalgam, zinc dust in alkaline solutions, and catalytic hydrogenation.[4][5] While effective for producing achiral or racemic diarylmethanols, these methods lacked stereocontrol.

-

Late 20th and Early 21st Century: The Era of Asymmetric Synthesis: The increasing demand for enantiomerically pure pharmaceuticals spurred the development of asymmetric synthetic methodologies. The focus shifted from merely constructing the diarylmethanol skeleton to controlling the absolute stereochemistry of the carbinol center. This era has been characterized by the development of chiral catalysts and reagents for both the asymmetric addition of aryl groups to aldehydes and the enantioselective reduction of diaryl ketones.[6]

Foundational Synthetic Methodologies

The Grignard Reaction: A Classic Approach

The Grignard reaction remains a cornerstone of organic synthesis for its reliability and broad applicability in forming carbon-carbon bonds. In the context of diarylmethanol synthesis, it involves the reaction of an arylmagnesium halide with an aromatic aldehyde.

Causality Behind Experimental Choices: The paramount consideration in a Grignard reaction is the strict exclusion of water and other protic solvents. Grignard reagents are potent bases and will be quenched by any source of acidic protons, leading to the formation of the corresponding arene and a reduction in the yield of the desired alcohol.[7] The use of anhydrous ethers like diethyl ether or tetrahydrofuran (THF) as solvents is critical, as they are aprotic and effectively solvate the Grignard reagent.[7]

Experimental Protocol: Synthesis of Diphenylmethanol (Benzhydrol) [8]

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

All glassware must be rigorously dried in an oven and assembled while hot to prevent condensation of atmospheric moisture.[9]

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the addition is complete, the mixture is typically refluxed for a short period to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzaldehyde

-

Cool the Grignard reagent solution in an ice bath.

-

A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. A thick, white precipitate will form.[10]

-

After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete reaction.

Step 3: Work-up and Purification

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide and dissolves the magnesium salts.[11]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a sodium bisulfite solution to remove any unreacted benzaldehyde, followed by brine, and then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[10]

-

The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization, typically from petroleum ether or a mixture of hexane and ethyl acetate.[10]

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the synthesis of diphenylmethanol via the Grignard reaction.

Reduction of Diaryl Ketones: A Versatile Alternative

The reduction of readily available diaryl ketones provides another robust route to diarylmethanols. This method is particularly useful when the desired diaryl ketone is easily accessible, for instance, through Friedel-Crafts acylation.

Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes and is often the reagent of choice in a laboratory setting due to its ease of handling.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but will also reduce other functional groups such as esters and carboxylic acids. Catalytic hydrogenation is another option, particularly in industrial settings, though over-reduction to the corresponding diarylmethane can be a competing side reaction.[12]

Experimental Protocol: Reduction of Benzophenone to Benzhydrol using Sodium Borohydride [1]

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve benzophenone in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

Step 2: Addition of the Reducing Agent

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic, and maintaining a low temperature helps to control the reaction rate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period to ensure complete reduction.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly add water or dilute acid to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.

-

The product often precipitates from the reaction mixture and can be collected by vacuum filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Diagram of the Reduction of a Diaryl Ketone:

Caption: Generalized mechanism for the reduction of a diaryl ketone to a diarylmethanol.

The Advent of Asymmetric Synthesis: Controlling Chirality

For many pharmaceutical applications, obtaining a single enantiomer of a chiral diarylmethanol is crucial, as different enantiomers can have vastly different biological activities. This has driven the development of asymmetric synthetic methods.

Asymmetric Arylation of Aldehydes

This approach involves the addition of an aryl nucleophile to an aromatic aldehyde in the presence of a chiral catalyst. The catalyst creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Causality Behind Experimental Choices: The success of these reactions hinges on the design of the chiral ligand or catalyst. These are often amino alcohols or other structures that can coordinate to both the arylating agent (e.g., an organozinc or organoboron species) and the aldehyde, holding them in a specific orientation that directs the nucleophilic attack to one face of the aldehyde carbonyl. The choice of the arylating agent is also important; for example, arylboronic acids are often preferred due to their stability and functional group tolerance.[13]

Asymmetric Reduction of Diaryl Ketones

This is a powerful strategy that utilizes a chiral reducing agent or a combination of a simple reducing agent with a chiral catalyst to reduce a prochiral diaryl ketone to a single enantiomer of the corresponding alcohol.

Causality Behind Experimental Choices: Both chemical and enzymatic methods have been developed for this purpose.

-

Chemical Methods: Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., those based on ruthenium and rhodium with chiral phosphine ligands like BINAP) is a prominent technique. The chiral ligand creates a stereochemically defined pocket around the metal center, which coordinates to the ketone and directs the delivery of hydrogen from one face.

-

Enzymatic Methods: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity.[14] The enzyme's active site provides a highly specific chiral environment that binds the substrate in a precise orientation for stereoselective hydride transfer from a cofactor (typically NADPH or NADH). The use of enzymes offers advantages in terms of selectivity and mild reaction conditions.[14]

Table of Representative Asymmetric Synthesis Methods:

| Method | Reagents/Catalyst | Substrates | Enantioselectivity (ee) | Reference |

| Asymmetric Arylation | Arylboronic acid, chiral γ-amino thiol catalyst | Aromatic aldehydes | 95 to >99.5% | [15] |

| Asymmetric Reduction (Chemical) | H₂, Ru-BINAP/chiral diamine complex | ortho-Substituted benzophenones | High | [12] |

| Asymmetric Reduction (Enzymatic) | Ketoreductase (KRED), glucose/GDH (for cofactor regeneration) | Substituted benzophenones | Up to >99% | [14] |

Conclusion: An Enduring Scaffold in Modern Science

The journey of substituted diarylmethanols from their early syntheses to the present day reflects the broader evolution of organic chemistry. The progression from stoichiometric, non-selective reactions to catalytic, highly enantioselective transformations has been remarkable. This has not only provided access to a vast chemical space of diarylmethanol derivatives but has also enabled the development of numerous life-changing pharmaceuticals. The foundational methods, such as the Grignard reaction and the reduction of diaryl ketones, remain invaluable tools in the synthetic chemist's arsenal. The advent of asymmetric synthesis has elevated the importance of the diarylmethanol scaffold, allowing for the precise construction of chiral molecules with tailored biological activities. As our understanding of catalysis and enzyme function continues to deepen, we can anticipate the development of even more efficient and selective methods for the synthesis of these privileged structures, further solidifying their role in advancing science and medicine.

References

-

Wu, P.-Y., Wu, H.-L., & Uang, B.-J. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry, 70(13), 5014–5023. [Link]

-

Wiselogle, F. Y., & Sonneborn, H. (1941). Benzohydrol. Organic Syntheses, 21, 12. [Link]

-

Li, H., et al. (2010). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters, 12(21), 4848–4851. [Link]

-

Gomberg, M., & Bachmann, W. E. (1924). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. Journal of the American Chemical Society, 46(10), 2339–2343. [Link]

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

-

Random Experiments Int. - Experiments and syntheses. (2015, September 2). Preparation of benzhydrol (Grignard reaction) [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 1). Gomberg–Bachmann reaction. [Link]

-

Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis. Retrieved from [Link]

-

Salak, J. P. (n.d.). Synthesis of Benzhydrol. Prezi. Retrieved from [Link]

-

Singh, U., & Kumar, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(84), 44754-44789. [Link]

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

-

Bie, F., et al. (2020). Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. Letters in Organic Chemistry, 17(4), 248-253. [Link]

-

Werbel, L. M., Elslager, E. F., & Pearlman, W. M. (1964). Trisarylmethanes. Synthesis of Diarylcarbinol Precursors by Controlled Catalytic Hydrogenation. The Journal of Organic Chemistry, 29(4), 967–968. [Link]

-

Flügel, J. L., d'Heureuse, L., & Woick, S. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. [Link]

- Zhejiang University of Technology. (2018).

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]

-

Kondo, Y., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17947–17953. [Link]

-

Scribd. (n.d.). Synthesis of BENZHYDROL Diphenylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Ullmann reaction. [Link]

-

Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Ullmann condensation. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). EP0801048A1 - Process for producing benzhydrols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Method for synthesizing benzhydrol by carrying out catalytic hydrogenation on benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cerritos.edu [cerritos.edu]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Benzhydrol synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]

- 15. mycollegevcampus.com [mycollegevcampus.com]

Navigating the Toxicological Landscape of (3-Chlorophenyl)(phenyl)methanol: A Guide for Researchers

An In-depth Technical Guide on the Toxicological Profile of (3-Chlorophenyl)(phenyl)methanol, Leveraging Data from Structurally Related Compounds to Inform Risk Assessment.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(3-Chlorophenyl)(phenyl)methanol is a chiral organic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Despite its industrial relevance, a comprehensive toxicological profile for this specific molecule is notably absent in publicly available literature. This guide addresses this critical data gap by providing a structured toxicological assessment based on established principles of chemical similarity and read-across from structurally related compounds, primarily tris(4-chlorophenyl)methanol (TCPMOH) and other chlorinated aromatic compounds. By detailing standard experimental protocols and interpreting available data, this document offers a robust framework for researchers to understand the potential hazards and design future toxicological studies.

Introduction: The Challenge of Data Gaps

The toxicological assessment of chemical compounds is a cornerstone of drug development and chemical safety. However, for many specialty chemicals like (3-Chlorophenyl)(phenyl)methanol, empirical data is often scarce. In such instances, a read-across approach, utilizing data from structurally similar and well-characterized analogs, becomes an invaluable tool for preliminary risk assessment. This guide is predicated on this principle, providing a comprehensive overview of key toxicological endpoints and the methodologies used to evaluate them, with a focus on what can be inferred for (3-Chlorophenyl)(phenyl)methanol.